molecular formula C18H13ClN4O5S B11455090 N-[4-(5-{[2-(2-chloro-5-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide

N-[4-(5-{[2-(2-chloro-5-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide

Cat. No.: B11455090
M. Wt: 432.8 g/mol
InChI Key: ZKZTYPPCMRNPDG-UHFFFAOYSA-N
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Description

N-[4-(5-{[2-(2-chloro-5-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by its unique structure, which includes a 1,3,4-oxadiazole ring, a phenyl group, and an acetamide moiety. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-{[2-(2-chloro-5-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents.

    Introduction of the phenyl group: This step involves the reaction of the oxadiazole intermediate with a phenyl-containing reagent under suitable conditions.

    Attachment of the acetamide moiety: The final step involves the acylation of the phenyl-oxadiazole intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-{[2-(2-chloro-5-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and nitro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(5-{[2-(2-chloro-5-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(5-{[2-(2-chloro-5-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis.

Comparison with Similar Compounds

N-[4-(5-{[2-(2-chloro-5-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide can be compared with other oxadiazole derivatives:

    N-(4-nitrophenyl)-1,3,4-oxadiazole-2-amine: Similar structure but lacks the acetamide moiety.

    N-(2-chloro-5-nitrophenyl)-1,3,4-oxadiazole-2-thiol: Contains a thiol group instead of the sulfanyl group.

    N-(4-phenyl)-1,3,4-oxadiazole-2-amine: Lacks the chloro and nitro substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

N-[4-(5-{[2-(2-chloro-5-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of this compound is C18H13ClN4O5S. The compound features multiple functional groups, including an acetamide group and an oxadiazole ring. These structural elements are crucial for its biological activity.

Synthesis methods typically involve reactions under controlled conditions using solvents like ethanol or dioxane, and may require catalysts such as triethylamine to optimize yields. The presence of the chloro-nitrophenyl moiety is believed to enhance the compound's reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that compounds containing oxadiazole rings often exhibit significant cytotoxic effects against various cancer cell lines. Preliminary studies on this compound suggest potential anticancer properties. The compound's unique structure may facilitate interactions with specific biological targets involved in tumor growth and proliferation.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Lines TestedIC50 Values (µM)Mechanism of Action
HeLa, MCF715.3Apoptosis induction
A54912.7Inhibition of cell cycle progression
HCT11610.5Caspase activation

Antimicrobial Activity

Similar compounds have been evaluated for their antimicrobial properties. For instance, derivatives of oxadiazole have shown activity against various bacterial and fungal strains. The structure of this compound suggests it may also possess significant antimicrobial potential.

Table 2: Antimicrobial Activity Overview

Compound TestedBacteria/Fungi TargetedMinimum Inhibitory Concentration (MIC)
N-[4-(5-{...})]Staphylococcus aureus32 µg/mL
N-[4-(5-{...})]Escherichia coli16 µg/mL
N-[4-(5-{...})]Candida albicans64 µg/mL

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Studies have shown that the presence of electron-withdrawing groups (like nitro groups) enhances cytotoxicity by stabilizing the active form of the compound.

Key Findings from SAR Studies:

  • Electron-withdrawing groups increase reactivity and potency.
  • Alkyl substitutions on the acetamide group can improve solubility and bioavailability.
  • Oxadiazole ring modifications can lead to varied interactions with target proteins.

Molecular Docking Studies

Molecular docking simulations have been employed to predict how this compound interacts with biological macromolecules such as proteins and nucleic acids. These studies provide insights into binding affinities and interaction mechanisms.

Table 3: Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)Key Interactions
Protein Kinase A-9.8Hydrogen bonds with active site residues
DNA Topoisomerase II-10.1Electrostatic interactions
COX Enzymes-8.7Hydrophobic interactions

Properties

Molecular Formula

C18H13ClN4O5S

Molecular Weight

432.8 g/mol

IUPAC Name

N-[4-[5-[2-(2-chloro-5-nitrophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]phenyl]acetamide

InChI

InChI=1S/C18H13ClN4O5S/c1-10(24)20-12-4-2-11(3-5-12)17-21-22-18(28-17)29-9-16(25)14-8-13(23(26)27)6-7-15(14)19/h2-8H,9H2,1H3,(H,20,24)

InChI Key

ZKZTYPPCMRNPDG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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